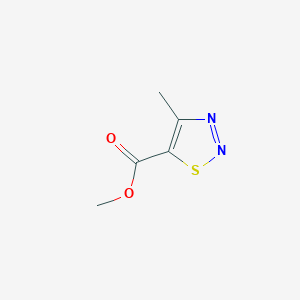
4-(4-Methoxyphenyl)pyrimidine-2-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(4-Methoxyphenyl)pyrimidine-2-thiol involves multi-step chemical reactions. For instance, a study outlined the optimal synthesis conditions for a related compound, utilizing a two-step reaction process, starting with chloroformic acid phenyl ester reacting with potassium thiocyanate, followed by the addition of 4,6-dimethoxy-2-aminopyrimidine, achieving a total yield of not less than 75% under optimal conditions (Sun Xiao-hong, 2012).
Molecular Structure Analysis
The crystal structure of a compound structurally similar to 4-(4-Methoxyphenyl)pyrimidine-2-thiol was determined by single-crystal X-ray diffraction, revealing a slightly nonplanar pyrimidine ring and specific dihedral angles between phenyl rings and the pyrimidine ring, stabilized by weak intermolecular C–H...O interactions (M. Akkurt et al., 2003).
Chemical Reactions and Properties
The reactivity and functionalization of pyrimidine derivatives are of significant interest. For example, reactions involving nucleophilic substitution and coupling reactions have been developed to synthesize key intermediates for anticancer drugs starting from trichloropyrimidine (Jianlan Kou & Feiyi Yang, 2022).
Physical Properties Analysis
The physical properties of compounds related to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, such as melting points, can be determined through various analytical techniques, including 1H NMR and IR spectroscopy, to confirm the purity and identity of the synthesized compounds.
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability, can be explored through spectroscopic analysis and structural characterization. Compounds with the pyrimidine moiety have been extensively studied for their potential biological activities and interactions based on their chemical structure (R. Bamnela & S. Shrivastava, 2010).
Applications De Recherche Scientifique
-
Anti-Inflammatory Applications
- Field : Pharmacology .
- Application Summary : Pyrimidines, including 4-(4-Methoxyphenyl)pyrimidine-2-thiol, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results : The results revealed that a compound with a similar structure to 4-(4-Methoxyphenyl)pyrimidine-2-thiol exhibited strong inhibitory activity against the production of prostaglandin E2 .
-
Antibacterial Applications
- Field : Microbiology .
- Application Summary : Pyrimidine derivatives, including 4-(4-Methoxyphenyl)pyrimidine-2-thiol, have been reported to have antibacterial activity .
- Methods of Application : In silico analysis was used to predict the efficacy of these compounds as antibacterial agents prior to the synthesizing process. This involved molecular docking of the compounds with the dihydrofolate reductase (DHFR) enzyme .
- Results : The outcomes show that the free binding energy (ΔG) of 4-(4-Methoxyphenyl)pyrimidine-2-thiol was -6.60 kcal/mol, indicating potential as an antibacterial agent .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXDNCUHISGCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371587 | |
| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidine-2-thiol | |
CAS RN |
175202-77-4 | |
| Record name | 6-(4-Methoxyphenyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)


![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)




